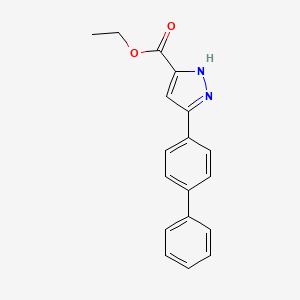![molecular formula C11H12ClN3O4 B6344931 Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 1264087-27-5](/img/structure/B6344931.png)
Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate, commonly known as ECP, is a compound that has been studied extensively for its synthetic, biochemical, and physiological effects. It is a stable, water-soluble compound that is used in a variety of applications, including scientific research and laboratory experiments. ECP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists and researchers.
科学的研究の応用
ECP has been used in a variety of scientific research applications, including the study of enzyme inhibition, cellular signaling pathways, and gene expression. It has also been used to study the effects of various drugs on the body, as well as the effects of environmental toxins. Additionally, ECP has been used to study the effects of aging and the development of various diseases, such as cancer.
作用機序
ECP has been found to act as an inhibitor of enzymes, such as cyclooxygenase (COX) and phospholipase A2 (PLA2). It has also been found to inhibit the activity of certain proteins, such as cyclin-dependent kinase 2 (CDK2). Additionally, ECP has been found to interfere with the activity of certain hormones, such as glucocorticoids, and to affect the expression of certain genes, such as those involved in cell cycle regulation.
Biochemical and Physiological Effects
ECP has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX and PLA2, and to interfere with the activity of certain hormones, such as glucocorticoids. Additionally, ECP has been found to affect the expression of certain genes, such as those involved in cell cycle regulation. Furthermore, ECP has been found to affect the metabolism of certain compounds, such as fatty acids, and to affect the activity of certain proteins, such as CDK2.
実験室実験の利点と制限
ECP has several advantages for use in laboratory experiments. It is a stable, water-soluble compound that is relatively easy to synthesize. Additionally, it has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists and researchers. However, there are some limitations to the use of ECP in laboratory experiments. It has been found to be toxic to certain cells and organisms, and its effects may vary depending on the specific conditions of the experiment.
将来の方向性
The potential future directions of research on ECP are vast. One potential area of research is to further investigate the biochemical and physiological effects of ECP on various cellular processes, such as cell cycle regulation, gene expression, and metabolism. Additionally, further research could be conducted on the potential use of ECP as an inhibitor of enzymes, such as COX and PLA2, and as an inhibitor of certain hormones, such as glucocorticoids. Additionally, further research could be conducted on the potential use of ECP as an inhibitor of certain proteins, such as CDK2, and as an inhibitor of certain genes, such as those involved in cell cycle regulation. Furthermore, further research could be conducted on the potential use of ECP in the treatment of various diseases, such as cancer, and on its potential use as an environmental toxin.
合成法
ECP is synthesized using a two-step process. The first step involves the reaction of 2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetic acid with ethyl acetate in the presence of a base catalyzer. This reaction produces a yellow-colored solution of ECP in ethyl acetate. The second step involves the removal of the ethyl acetate from the solution, which can be done by distillation or by extraction with a suitable solvent.
特性
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-9-6-8(15(17)18)5-4-7(9)2/h4-6,13H,3H2,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSFZJZGMNOYRJ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)[N+](=O)[O-])C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)[N+](=O)[O-])C)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344883.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344888.png)

![Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344893.png)
![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344899.png)
![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344909.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344912.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344918.png)
![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344949.png)
![Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B6344952.png)
